4-{[(Oxan-4-yl)methoxy]methyl}aniline
CAS No.: 1248641-71-5
Cat. No.: VC2698095
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1248641-71-5 |
|---|---|
| Molecular Formula | C13H19NO2 |
| Molecular Weight | 221.29 g/mol |
| IUPAC Name | 4-(oxan-4-ylmethoxymethyl)aniline |
| Standard InChI | InChI=1S/C13H19NO2/c14-13-3-1-11(2-4-13)9-16-10-12-5-7-15-8-6-12/h1-4,12H,5-10,14H2 |
| Standard InChI Key | QWUQTHZJLYUFDC-UHFFFAOYSA-N |
| SMILES | C1COCCC1COCC2=CC=C(C=C2)N |
| Canonical SMILES | C1COCCC1COCC2=CC=C(C=C2)N |
Introduction
Chemical Identity and Basic Properties
4-{[(Oxan-4-yl)methoxy]methyl}aniline (CAS: 1248641-71-5) is an organic compound characterized by an aniline moiety with a methoxymethyl linker attached to a tetrahydropyran ring. The compound has a molecular formula of C13H19NO2 and a molecular weight of 221.29 g/mol . This structure combines the aromatic properties of aniline with the cyclic ether characteristics of tetrahydropyran (oxane), creating a compound with unique chemical behaviors.
Structural Features
The compound consists of three key structural components:
-
A para-substituted aniline ring with a primary amino group
-
A methoxymethyl linker (-CH2-O-CH2-)
-
A tetrahydropyran (oxane) ring at the 4-position
The structural arrangement can be represented by the following systematic breakdown:
| Structural Component | Chemical Group | Position |
|---|---|---|
| Aromatic core | Aniline | - |
| Functional group | Primary amine (-NH2) | Para position of aromatic ring |
| Linker | Methoxymethyl (-CH2-O-CH2-) | Para position of aromatic ring |
| Cyclic moiety | Oxane (tetrahydropyran) | Connected via methoxymethyl linker |
Structural Relationships and Analogues
4-{[(Oxan-4-yl)methoxy]methyl}aniline belongs to a broader class of substituted anilines containing tetrahydropyran groups. Several structurally related compounds have been documented in chemical databases and research literature.
Related Compounds
| Compound | CAS Number | Molecular Formula | Key Structural Difference |
|---|---|---|---|
| 2-Methyl-4-[(oxan-4-yl)methoxy]aniline | 1247827-45-7 | C13H19NO2 | Methyl group at ortho position |
| 5-Fluoro-2-[(oxan-4-yl)methoxy]aniline | Not specified | C12H16FNO2 | Fluorine atom at meta position |
| 2-[4-(Methoxymethyl)oxan-4-yl]aniline | Not specified | C13H19NO2 | Different arrangement of the methoxy group |
| N-methyl-4-[(oxan-4-yl)methoxy]aniline | Not specified | C13H19NO2 | N-methylated amino group |
The structural similarities between these compounds suggest comparable chemical behaviors, while the differences in substitution patterns likely influence their specific reactivity profiles and biological activities .
Chemical Reactivity and Transformation
The reactivity of 4-{[(Oxan-4-yl)methoxy]methyl}aniline is primarily governed by its aniline moiety, with the tetrahydropyran ring and methoxymethyl linker influencing its electronic properties and steric environment.
Amine Reactions
As with other aniline derivatives, the primary amine group can undergo various transformations:
-
Acylation to form amides
-
Alkylation to form secondary and tertiary amines
-
Diazotization followed by various coupling reactions
-
Condensation with carbonyl compounds
Studies on related compounds have demonstrated the feasibility of N-methylation reactions using methanol as a methylating agent under specific catalytic conditions .
Analytical Characterization
Identification and characterization of 4-{[(Oxan-4-yl)methoxy]methyl}aniline can be accomplished through various analytical techniques commonly used for organic compounds.
Spectroscopic Methods
Characterization typically involves:
-
NMR spectroscopy (1H and 13C) to confirm structural features
-
Mass spectrometry to verify molecular weight and fragmentation patterns
-
IR spectroscopy to identify functional groups
-
UV-visible spectroscopy to analyze chromophoric properties
Identification Parameters
Key identifiers for this compound include:
-
CAS Number: 1248641-71-5
-
Molecular Formula: C13H19NO2
-
Molecular Weight: 221.29 g/mol
-
Structural features: para-substituted aniline with a methoxymethyl-oxane substituent
Future Research Directions
Several promising avenues exist for further investigation of 4-{[(Oxan-4-yl)methoxy]methyl}aniline:
-
Comprehensive characterization of physical and chemical properties
-
Development of efficient and scalable synthetic routes
-
Exploration of its potential as a building block for pharmaceutical compounds
-
Investigation of structure-activity relationships in comparison with structural analogues
-
Assessment of biological activities and potential therapeutic applications
The continued study of this compound and related structures will likely contribute to advancements in medicinal chemistry and materials science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume